Mal-amido-PEG16-acid

描述

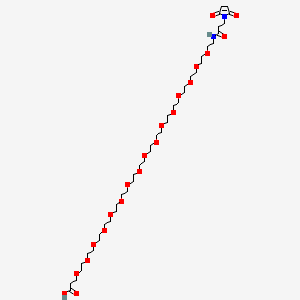

Structure

2D Structure

属性

分子式 |

C42H76N2O21 |

|---|---|

分子量 |

945.1 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |

InChI 键 |

JIJKJDGRTAORHN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG16-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG16-acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker molecule is characterized by three key components: a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture allows for the sequential and specific covalent attachment of two different molecules.

The maleimide group offers high selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[2] The PEG spacer, with its 16 ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[3][4] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically after activation.[5] This in-depth guide will cover the chemical properties, applications, and detailed experimental protocols associated with this compound, providing a comprehensive resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of this compound are central to its utility in bioconjugation. The combination of a reactive maleimide, a solubilizing PEG chain, and a versatile carboxylic acid group makes it a highly adaptable linker.

| Property | Value | Source/Comment |

| Molecular Formula | C42H76N2O21 | [6] |

| Molecular Weight | 945.06 g/mol | [6] |

| Appearance | White to off-white solid | General observation for similar compounds. |

| Solubility | Soluble in water, DMSO, DMF, DCM | The hydrophilic PEG chain imparts good aqueous solubility.[7][8] Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF.[9][10] |

| Stability | ||

| Maleimide Group | Sensitive to hydrolysis at pH > 7.5 | The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. The rate of hydrolysis increases with pH and temperature.[2][11] To ensure specificity for thiols, reactions are best conducted at a pH between 6.5 and 7.5.[12][] |

| Storage | -20°C, desiccated, protected from light | For long-term stability, especially in solid form.[1] Solutions in anhydrous solvents can be stored at -20°C for shorter periods.[9] |

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable asset in the design and synthesis of complex biomolecules for therapeutic and diagnostic purposes.

Antibody-Drug Conjugates (ADCs)

In the realm of oncology, ADCs represent a leading class of targeted therapies. This compound is instrumental in linking a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The maleimide end of the linker is typically used to attach to cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation. The carboxylic acid end is then used to attach the cytotoxic payload. The PEG chain in the linker can help to improve the overall solubility and stability of the ADC.[]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for the linker component in PROTACs. The flexibility and length of the PEG chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol outlines the process of conjugating a protein to a small molecule using this compound. The first step involves the reaction of the maleimide group with a thiol on the protein, followed by the activation of the carboxylic acid and reaction with an amine-containing small molecule.

Materials:

-

Protein with at least one free cysteine residue

-

This compound

-

Amine-containing small molecule

-

Reducing agent (e.g., TCEP)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., SEC or TFF)

Procedure:

Step 1: Protein Preparation and Disulfide Reduction

-

Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds, add a 10- to 50-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.

-

If a thiol-containing reducing agent like DTT was used, it must be removed via a desalting column or dialysis before proceeding. This is not necessary for TCEP.[14]

Step 2: Maleimide-Thiol Conjugation

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[9]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[14]

-

Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubating for an additional 15-30 minutes.[15]

-

Remove excess linker and quenching reagent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to one suitable for the next step (e.g., MES buffer at pH 6.0).

Step 3: Carboxylic Acid Activation and Amine Coupling

-

To the purified protein-linker conjugate, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Dissolve the amine-containing small molecule in a compatible solvent.

-

Add the small molecule to the activated protein-linker conjugate and incubate for 2 hours at room temperature or overnight at 4°C.

Step 4: Purification of the Final Conjugate

-

Purify the final conjugate to remove unreacted small molecules and reaction byproducts using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[16][][18]

Protocol 2: Characterization of the Bioconjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule. The DAR can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) on the intact or reduced conjugate to determine the mass increase corresponding to the number of attached linker-payloads.[19][20]

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): Analyze the conjugate by SEC to determine the percentage of monomer, aggregate, and fragment.[21]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run the conjugate on a gel under reducing and non-reducing conditions to assess its integrity and the successful conjugation to the antibody chains.

3. Identification of Conjugation Sites:

-

Peptide Mapping: Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine residues that have been modified.[22]

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTACs utilize a linker like this compound to induce the degradation of a target protein.

Experimental Workflow: ADC Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure, with distinct reactive functionalities and a biocompatible PEG spacer, provides researchers with a high degree of control over the conjugation process. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount for the successful development of novel therapeutics and diagnostics. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of bioconjugation chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Mal-amido-PEG16-acid structure and properties

An In-depth Technical Guide to Mal-amido-PEG16-acid

Introduction

This compound is a heterobifunctional linker of the polyethylene glycol (PEG) class, designed for advanced bioconjugation applications in research and pharmaceutical development. This linker is characterized by two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers selective reactivity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins.[1][2] Conversely, the terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups.[3]

The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and stability of the resulting conjugates.[3][4] These properties often improve the pharmacokinetic profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.[4][5] Consequently, this compound is frequently employed in the synthesis of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][6][7]

Physicochemical Properties

The structural and chemical properties of this compound are summarized below. These data are critical for calculating molar equivalents in conjugation reactions and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C42H76N2O21 | [7][8] |

| Molecular Weight | 945.05 g/mol | [7][8] |

| Purity | >96% | [8] |

| Synonyms | Maleimide-NH-PEG16-CH2CH2COOH, Amido Mal-PEG16-Acid | [6][7][8] |

| SMILES | O=C(CCN1C(C=CC1=O)=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O | [8] |

Core Functionality and Reaction Mechanism

The utility of this compound stems from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecules.

-

Maleimide Group : This functional group reacts specifically and efficiently with free thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] This reaction is commonly used to attach the linker to cysteine residues within antibodies or other proteins.[4]

-

Carboxylic Acid Group : The terminal acid moiety is not inherently reactive towards amines. It requires activation, typically through reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with primary amines to create a stable amide bond.[3][5]

-

PEG16 Spacer : The 16-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for maintaining the solubility of the bioconjugate in aqueous buffers.[3] This feature can also improve the in vivo pharmacokinetic properties of the final molecule.[4]

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general methodology for the synthesis of an ADC using this compound. It involves the activation of the linker, conjugation to an amine-containing payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted from standard bioconjugation techniques.[4][5]

Part 1: Activation of this compound and Conjugation to Payload

-

Activation of Carboxylic Acid :

-

Dissolve this compound in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[5]

-

-

Conjugation to Amine-Containing Payload :

-

In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or DMSO.

-

Add the payload solution to the activated linker solution from the previous step.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to form a stable amide bond.[5]

-

-

Purification of Drug-Linker Intermediate :

Part 2: Antibody Preparation and Final Conjugation

-

Antibody Reduction :

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).

-

Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).

-

-

Conjugation of Drug-Linker to Antibody :

-

Quenching and Purification :

References

- 1. Mal-amido-PEG-acid | AxisPharm [axispharm.com]

- 2. Maleimide Linkers | BroadPharm [broadpharm.com]

- 3. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biocat.com [biocat.com]

- 8. precisepeg.com [precisepeg.com]

Unveiling the Core Mechanism: A Technical Guide to Mal-amido-PEG16-acid

For researchers, scientists, and professionals in drug development, the precise and stable conjugation of molecules is paramount. Mal-amido-PEG16-acid has emerged as a critical tool in this endeavor, offering a heterobifunctional linking strategy that is both efficient and versatile. This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its chemical principles, reaction kinetics, and practical applications in the construction of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The Cornerstone of Conjugation: The Thiol-Maleimide Michael Addition

The primary mechanism driving the utility of this compound is the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically found on the side chain of cysteine residues in proteins and peptides.[1][2] This reaction proceeds via a Michael addition, a well-established method in bioconjugation that results in the formation of a stable covalent thioether bond.[3][4]

The maleimide moiety contains a carbon-carbon double bond that is rendered electron-deficient by the two adjacent carbonyl groups, making it an excellent Michael acceptor.[2] The thiol group, particularly in its more nucleophilic thiolate anion form (R-S⁻), acts as the Michael donor, initiating a nucleophilic attack on one of the carbons of the double bond.[3] This process is highly efficient in polar solvents such as water or dimethyl sulfoxide (DMSO).[3][4]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the rate of reaction with thiols is approximately 1,000 times faster than with amines.[1][5] This specificity is crucial for achieving site-specific modifications on complex biomolecules.

Critical Reaction Parameters and Potential Side Reactions

The success of a conjugation reaction using this compound is contingent upon careful control of the reaction conditions. The table below summarizes key parameters and their impact on the reaction outcome.

| Parameter | Optimal Range/Condition | Rationale and Impact on Reaction |

| pH | 6.5 - 7.5 | Balances the concentration of the reactive thiolate anion with the minimization of side reactions. Below pH 6.5, the reaction rate decreases due to a lower concentration of the thiolate anion. Above pH 7.5, the maleimide group loses specificity and can react with primary amines (e.g., lysine residues).[1][3] |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is faster at room temperature. However, for sensitive biomolecules, performing the reaction at 4°C can help to minimize degradation and potential side reactions, albeit over a longer reaction time.[1][2] |

| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | An excess of the maleimide-containing reagent is often employed to drive the reaction to completion and ensure maximal conjugation of the thiol-containing molecule.[2] |

| Reaction Time | 1 - 4 hours | The reaction is generally rapid, with near-complete conjugation typically achieved within this timeframe at room temperature.[2] |

While the thiol-maleimide reaction is robust, it is essential to be aware of potential side reactions that can impact the homogeneity and stability of the final conjugate:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[3][5] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[5] Therefore, storage of maleimide-containing reagents in aqueous solutions for extended periods is not recommended.[5]

-

Thiazine Rearrangement: A potential side reaction can occur with unprotected N-terminal cysteine residues, leading to the formation of a thiazine derivative.[6] This can complicate the purification and characterization of the conjugate.[6]

-

Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, especially in the presence of excess thiols.[2] This can lead to deconjugation and exchange with other thiol-containing molecules.

The Multifaceted Role of the PEG16 Linker and Acid Terminus

This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups that allow for a controlled, two-step conjugation strategy.[1][2]

The polyethylene glycol (PEG) spacer, consisting of 16 ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate:

-

Increased Hydrophilicity: The PEG chain significantly enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[2][7]

-

Reduced Aggregation: The hydrophilic nature of the PEG linker can help to prevent the aggregation of the conjugated molecules.[8]

-

Improved Pharmacokinetics: The PEG linker can create a protective hydration layer around the bioconjugate, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[7][8]

-

Flexible Spacer: The PEG16 linker provides a flexible spacer arm that can minimize steric hindrance between the conjugated molecules, helping to preserve their individual biological activities.[2]

The terminal carboxylic acid (-COOH) group provides an orthogonal site for conjugation.[1] This allows for the attachment of a second molecule that may not possess a thiol group. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues or amine-modified small molecules. A common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

Visualizing the Molecular Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow for creating an antibody-drug conjugate.

Caption: The Michael addition reaction between a thiol group and the maleimide of this compound.

Caption: A typical experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocol: Two-Step Conjugation

This protocol outlines a general procedure for conjugating an amine-containing molecule and a thiol-containing protein using this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a small molecule drug)

-

Thiol-containing protein (e.g., a monoclonal antibody)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 5 mM EDTA

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Solution: 1 M N-acetylcysteine in water

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification columns (e.g., size-exclusion chromatography, reverse-phase HPLC)

Procedure:

Step 1: Activation of this compound and Conjugation to Amine-containing Molecule

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the linker solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

-

Dissolve the amine-containing molecule in a compatible solvent (preferably the same as the linker).

-

Add the amine-containing molecule solution to the activated linker solution.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the maleimide-functionalized drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Step 2: Reduction of Thiol-containing Protein

-

Buffer exchange the protein into the Conjugation Buffer.

-

Prepare a stock solution of TCEP in the Conjugation Buffer.

-

Add a 10-20 fold molar excess of TCEP to the protein solution to reduce disulfide bonds and generate free thiols.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Remove excess TCEP by size-exclusion chromatography or dialysis into fresh Conjugation Buffer.

Step 3: Conjugation of Drug-Linker to Reduced Protein

-

Immediately add the purified maleimide-functionalized drug-linker from Step 1 to the solution of the reduced and purified protein from Step 2. A molar excess of the drug-linker is typically used to achieve the desired drug-to-antibody ratio (DAR).

-

Allow the conjugation reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench any unreacted maleimide groups by adding an excess of the Quenching Solution (e.g., a final concentration of 1 mM N-acetylcysteine) and incubating for 30 minutes.

Step 4: Purification and Characterization of the Final Conjugate

-

Purify the final conjugate from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the final conjugate to determine the concentration, purity, and drug-to-protein ratio using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Characterization of Mal-amido-PEG16-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG16-acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates a maleimide group, a terminal carboxylic acid, and a 16-unit polyethylene glycol (PEG) spacer. This unique combination of functional groups allows for the covalent linkage of two different molecular entities, typically a biomolecule and a therapeutic agent. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The carboxylic acid moiety provides a versatile handle for conjugation to amine-containing molecules. The hydrophilic PEG chain enhances the aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a maleamic acid intermediate by reacting an amine-terminated PEG with maleic anhydride. The subsequent step is an intramolecular cyclization, or dehydration, to form the stable maleimide ring.

Experimental Protocol: Synthesis

Step 1: Formation of the Maleamic Acid Intermediate

-

In a round-bottom flask, dissolve Amino-PEG16-acid (1.0 equivalent) in anhydrous Dichloromethane (DCM).

-

Add triethylamine (TEA) (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve maleic anhydride (1.1 equivalents) in anhydrous DCM.

-

Slowly add the maleic anhydride solution dropwise to the Amino-PEG16-acid solution over a period of 30 minutes with constant stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude maleamic acid intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude maleamic acid intermediate (1.0 equivalent) in a mixture of anhydrous DCM and N,N-Dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter off the DCU precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM to yield pure this compound.

Synthesis Workflow

Quantitative Data for Synthesis

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| Amino-PEG16-acid | C₃₈H₇₅NO₁₈ | ~842.0 | 1.0 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.1 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.2 |

| This compound | C₄₂H₇₆N₂O₂₁ | 945.05 | - |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should exhibit characteristic peaks for the maleimide protons (a singlet around 6.7 ppm), the ethylene glycol repeat units of the PEG chain (a broad multiplet around 3.6 ppm), and protons adjacent to the amide and acid functionalities.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic signals for the carbonyl carbons of the maleimide and carboxylic acid, the carbons of the PEG backbone, and the carbons of the maleimide ring.

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.

-

Analysis: Infuse the sample into the ESI-MS instrument. The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Characterization Workflow

Expected Characterization Data

Predicted ¹H and ¹³C NMR Chemical Shifts

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Maleimide (-CH=CH-) | ~6.7 (s, 2H) | ~134.0 |

| PEG Backbone (-CH₂CH₂O-) | ~3.6 (m) | ~70.5 |

| Methylene adjacent to Amide (-NH-CH₂-) | ~3.5 (t) | ~39.0 |

| Methylene adjacent to Acid (-CH₂-COOH) | ~2.5 (t) | ~34.0 |

| Maleimide Carbonyls (C=O) | - | ~170.0 |

| Amide Carbonyl (C=O) | - | ~172.0 |

| Carboxylic Acid Carbonyl (C=O) | - | ~174.0 |

Expected ESI-MS Data

| Ion | Expected m/z |

| [M+H]⁺ | 946.06 |

| [M+Na]⁺ | 968.04 |

| [M+K]⁺ | 984.01 |

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected data serve as a valuable resource for researchers and professionals in drug development and bioconjugation. Adherence to these methodologies will facilitate the successful production and validation of this important bifunctional linker, enabling its application in the creation of novel and effective therapeutic and diagnostic agents.

An In-depth Technical Guide to Heterobifunctional PEG16 Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG16 Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern bioconjugation and drug development. These linkers consist of a polyethylene glycol chain with 16 ethylene glycol units, flanked by two different reactive functional groups at each end.[1] This dual-reactivity allows for the precise and controlled covalent bonding of two distinct molecular entities, such as a therapeutic drug and a targeting molecule like an antibody.[2]

The incorporation of a PEG16 spacer is critical as it imparts several beneficial properties to the resulting conjugate. These advantages include enhanced solubility and stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][3] These characteristics make heterobifunctional PEG16 linkers indispensable for developing advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Core Concepts of Heterobifunctional PEG16 Linkers

The utility of heterobifunctional PEG16 linkers stems from the combination of the PEG backbone's inherent properties and the specificity of the terminal functional groups. The presence of two distinct reactive groups enables sequential or orthogonal conjugation strategies, allowing for the specific connection of two different molecules with high efficiency.[1]

The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs or proteins, which can prevent aggregation and facilitate administration.[3] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and prolonging its circulation half-life. By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life.[6] The defined length of the PEG16 chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[6]

Data Presentation: Physicochemical Properties of Common Heterobifunctional PEG16 Linkers

The selection of an appropriate heterobifunctional PEG16 linker is contingent on the specific requirements of the application, including the desired spacer length and the reactivity of the terminal functional groups. The following table summarizes the properties of several commonly used heterobifunctional PEG16 linkers.

| Linker Name | Functional Group A | Functional Group B | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| Mal-PEG16-NHS ester | Maleimide | NHS Ester | ~1042.13 | ~65.3 |

| Azido-PEG16-NHS ester | Azide | NHS Ester | ~917.01 | Not specified |

| DBCO-PEG16-NHS ester | DBCO | NHS Ester | Not specified | Not specified |

| t-Boc-N-amido-PEG16-NHS ester | t-Boc-Amine | NHS Ester | ~991.1 | Not specified |

| m-PEG16-NHS ester | Methoxy | NHS Ester | ~862.0 - 906.03 | Not specified |

Experimental Protocols

Thorough and well-defined experimental protocols are essential for the successful application of heterobifunctional PEG16 linkers in bioconjugation.

Protocol 1: Antibody Conjugation with Mal-PEG16-NHS Ester

This protocol describes the conjugation of a monoclonal antibody (mAb) to a thiol-containing payload using a Mal-PEG16-NHS ester linker.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Mal-PEG16-NHS ester

-

Thiol-containing payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation and Reduction:

-

Buffer exchange the mAb into the Reaction Buffer.

-

To generate free thiol groups, add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C.

-

Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

Activation of Payload with PEG Linker:

-

Dissolve the Mal-PEG16-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the thiol-containing payload in the Reaction Buffer.

-

Add a 1.5 to 5-fold molar excess of the dissolved linker to the payload solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Conjugation of Activated Payload to Antibody:

-

Add the maleimide-activated payload solution to the reduced antibody solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes.

-

Purify the resulting ADC using an SEC column to remove unconjugated payload, linker, and any aggregates.

-

Protocol 2: Synthesis of a PROTAC using Azido-PEG16-NHS Ester

This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a CRBN E3 ligase ligand and a target protein ligand to an Azido-PEG16-NHS ester linker.

Materials:

-

Azido-PEG16-NHS ester

-

CRBN ligand with a primary amine (e.g., pomalidomide derivative)

-

Target protein ligand with a terminal alkyne group

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling agents: HATU and DIPEA

-

Click chemistry catalyst: Copper(II) sulfate (CuSO₄) and sodium ascorbate

-

Purification: Preparative reverse-phase HPLC

Procedure:

-

Coupling of CRBN Ligand to Linker:

-

Dissolve the CRBN ligand and Azido-PEG16-NHS ester in anhydrous DMF.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting azide-PEG16-CRBN ligand intermediate by preparative HPLC.

-

-

Click Chemistry Reaction with Target Protein Ligand:

-

Dissolve the azide-PEG16-CRBN ligand intermediate and the alkyne-functionalized target protein ligand in a t-butanol/water mixture.

-

Add freshly prepared solutions of CuSO₄ and sodium ascorbate to initiate the click reaction.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

-

Purification of the Final PROTAC:

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 3: Characterization of PEG16-Conjugates by SEC-HPLC

Size-exclusion chromatography is a common method to assess the purity and aggregation state of bioconjugates.[7]

Materials:

-

Purified PEG16-conjugate (e.g., ADC)

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

SEC-HPLC column (e.g., TSKgel G3000SWxl)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation:

-

Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

-

-

Chromatographic Analysis:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments. The monomeric conjugate will elute as the main peak, with aggregates eluting earlier and fragments later.[8]

-

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Carboxylic Acid Activation for Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and bioconjugation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a prerequisite for successful amide bond formation. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and practical considerations for carboxylic acid activation in amine coupling reactions.

Core Principles of Carboxylic Acid Activation

The fundamental principle behind carboxylic acid activation is the conversion of the hydroxyl group of the carboxylic acid into a better leaving group.[1] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The ideal activating agent should be highly efficient, minimize side reactions such as racemization, and be compatible with a wide range of functional groups.

The general workflow for carboxylic acid activation and amine coupling can be visualized as a two-step process:

Major Strategies for Carboxylic Acid Activation

Several classes of reagents have been developed to facilitate the activation of carboxylic acids. The choice of reagent depends on factors such as the substrate scope, reaction conditions, and the desired level of reactivity.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3][4][5] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with an amine to form the desired amide.

A significant drawback of using carbodiimides alone is the potential for racemization of chiral carboxylic acids and the formation of an N-acylurea byproduct.[6] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[3][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[3][8]

Onium Salt-Based Coupling

Onium salts, including phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU), represent a significant advancement over carbodiimide methods.[5][9][10] These reagents react with carboxylic acids in the presence of a base to form active esters in situ.[3]

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analogue, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), are effective coupling reagents.[10] A notable drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10]

-

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used.[9][10] HATU, which incorporates a 7-azabenzotriazole (HOAt) moiety, is generally considered more reactive and provides faster reaction rates with lower racemization compared to HBTU.[10]

Acid Halide Formation

Conversion of a carboxylic acid to an acyl chloride is a classic and highly effective activation method.[3][5] Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation.[3][11] The resulting acyl chlorides are highly reactive and readily couple with amines, often in the presence of a base to neutralize the HCl byproduct.[11][12] However, the harsh conditions required for acyl chloride formation can limit their use with sensitive substrates.[5]

Mixed Anhydride Method

The mixed anhydride method involves the reaction of a carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, to form a mixed anhydride.[13] This activated intermediate then reacts with an amine to yield the corresponding amide.[13] This method was developed in the early 1950s and has been a valuable tool in peptide synthesis.[13] A potential side reaction is the formation of a urethane byproduct.[14]

Quantitative Comparison of Common Coupling Reagents

The selection of a coupling reagent is a critical decision that can significantly impact reaction yield, purity, and cost. The following table summarizes the performance of several widely used coupling reagents.

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Reference(s) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [15] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [15] |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [15] |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [15] |

| COMU | - | DIPEA | DMF | 15-30 | >99 | [15] |

| DCC | HOBt | - | DCM/DMF | 60-120 | Variable | [3][16] |

| EDC | HOBt/NHS | DIPEA | DMF/Water | 30-120 | Variable | [3][16] |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented provides a general comparison.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for common carboxylic acid activation and amine coupling reactions.

Protocol for EDC/NHS Coupling in Solution (Two-Step)

This two-step protocol is preferred for conjugating two molecules that both contain carboxyl and amine groups to minimize polymerization.[17]

Materials:

-

Carboxyl-containing molecule

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[17]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[17]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Reagent for EDC: 2-Mercaptoethanol[17]

-

Quenching Reagent for NHS-esters: Hydroxylamine-HCl or Tris-HCl[17]

Procedure:

-

Activation of Carboxyl Groups:

-

Dissolve the carboxyl-containing molecule in the Activation Buffer.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.[18]

-

Add the EDC and NHS/Sulfo-NHS solutions to the carboxyl-containing molecule solution. A molar excess of EDC and NHS is typically used.[18]

-

Incubate for 15-30 minutes at room temperature with gentle agitation.[18]

-

-

Removal of Excess EDC (Optional but Recommended):

-

Coupling to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated carboxyl-containing molecule solution to the amine-containing molecule solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[20]

-

-

Quenching the Reaction:

-

Add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters.[18]

-

Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[20]

-

Protocol for HATU-Mediated Coupling

Materials:

-

Carboxylic acid

-

Amine

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]

-

Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)[3]

Procedure:

-

Prepare a solution of the carboxylic acid in the anhydrous solvent.

-

Add 3 equivalents of the base (e.g., DIPEA).[3]

-

Cool the reaction mixture to 0°C.

-

Add 2 equivalents of HATU.[3]

-

Add a slight excess of the amine (relative to the carboxylic acid).[3]

-

Stir the reaction mixture at room temperature for 30-60 minutes.[3]

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Conclusion

The activation of carboxylic acids is a critical step in the formation of amide bonds, a reaction of immense importance in various scientific disciplines. A diverse array of activating agents and coupling reagents have been developed, each with its own set of advantages and limitations. The choice of the optimal method depends on a careful consideration of the specific substrates, desired reaction conditions, and potential for side reactions. This guide has provided a comprehensive overview of the fundamental principles, a quantitative comparison of common reagents, and detailed experimental protocols to aid researchers in the successful design and execution of their amide coupling reactions.

References

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. hepatochem.com [hepatochem.com]

- 6. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. benchchem.com [benchchem.com]

- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. benchchem.com [benchchem.com]

A Researcher's Guide to PEG Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Spacers

Polyethylene glycol (PEG) spacers are fundamental tools in modern bioconjugation, serving as flexible, hydrophilic linkers to connect two or more molecules.[1] Composed of repeating ethylene oxide units, PEG chains are integral in enhancing the pharmacological properties of therapeutic molecules.[1] The incorporation of PEG spacers can significantly improve the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.[1][2] PEG is generally considered non-toxic and non-immunogenic, making it well-suited for in vivo applications.[1] The inherent flexibility of the PEG chain allows the conjugated molecules to maintain their native conformation and function.[1]

From a pharmacokinetic perspective, the attachment of a PEG spacer increases the hydrodynamic radius of the molecule. This increased size reduces renal clearance, thereby extending the molecule's circulation half-life.[1]

Types of PEG Spacers

PEG spacers can be categorized based on their structure and the reactive groups they possess. The choice of spacer is dictated by the specific application, the molecules to be conjugated, and the desired properties of the final product.[1]

-

Linear PEG Spacers: The simplest form, consisting of a straight chain of ethylene glycol units with reactive groups at one or both ends.[1]

-

Branched PEG Spacers: These feature multiple PEG chains radiating from a central core, which provides a greater hydrodynamic volume and enhanced shielding properties compared to linear PEGs of the same molecular weight.[3]

-

Heterobifunctional PEG Spacers: These spacers have different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[1]

Quantitative Impact of PEGylation

The length and architecture of the PEG spacer have a quantifiable impact on the properties of the bioconjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics

| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio |

| 0 (Non-PEGylated) | 11% | Baseline | Baseline |

| 2 | 35-45% | Increased vs. Non-PEGylated | Lower |

| 4 | 35-45% | Increased vs. Non-PEGylated | Lower |

| 8 | 75-85% | Significantly Increased | Higher |

Table 2: Influence of PEG Spacer Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | 2 | 25 | >95 |

| BRD4 | VHL | 3 | 5.4 | >95 |

| BRD4 | VHL | 4 | 2.9 | >95 |

| BRD4 | VHL | 5 | 11.2 | >95 |

| ERα | VHL | 2 | 210 | 85 |

| ERα | VHL | 4 | 19 | 90 |

| ERα | VHL | 6 | 21 | 90 |

| ERα | VHL | 8 | 130 | 85 |

Data presented in the tables is compiled from multiple sources for illustrative purposes.[4][5][6][7]

Table 3: Comparison of Linear vs. Branched PEG on Pharmacokinetics

| PEG Architecture (Total MW) | Therapeutic Protein | Half-life (hours) |

| Linear (12 kDa) | Interferon alfa-2b | ~40 |

| Branched (40 kDa) | Interferon alfa-2a | ~77 |

| Linear (40 kDa) | TNF Nanobody | ~73.6 |

| Branched (2x20 kDa) | TNF Nanobody | ~132 |

This table illustrates the general trend of branched PEGs providing a longer half-life compared to linear PEGs, though direct comparison is complex due to variations in protein and total molecular weight.[3][8]

Experimental Protocols

Detailed methodologies for common PEGylation and characterization techniques are provided below.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

m-PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of m-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[9]

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[10] Buffers containing primary amines like Tris or glycine must be avoided.[11][12]

-

Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] Do not store the reconstituted reagent.[9][12]

-

-

Conjugation Reaction:

-

Incubation:

-

Quenching:

-

Purification:

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol is for the site-specific conjugation of a maleimide-functionalized PEG to a free sulfhydryl group (cysteine) on a protein or antibody.

Materials:

-

Protein or antibody with at least one free cysteine residue

-

Reducing agent (e.g., TCEP), if disulfide bond reduction is needed

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

PEG-Maleimide

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Purification system (e.g., SEC)

Procedure:

-

Protein Preparation (if necessary):

-

Reagent Preparation:

-

Conjugation Reaction:

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[15]

-

-

Quenching (Optional):

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography to remove unreacted PEG and other small molecules.[15]

-

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique for analyzing the products of a PEGylation reaction, separating molecules based on their hydrodynamic volume.[1]

Materials:

-

HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector)

-

Size-exclusion chromatography column appropriate for the molecular weight range of the analytes

-

Mobile phase (e.g., PBS)

-

PEGylated protein reaction mixture and standards

Procedure:

-

System Preparation:

-

Sample Preparation:

-

Dilute the sample in the mobile phase to a concentration within the linear range of the detector.[1]

-

-

Chromatographic Run:

-

Data Analysis:

-

Identify the peaks corresponding to aggregated protein (eluting first), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to standards.[1]

-

Integrate the peak areas to quantify the different species and assess the purity of the conjugate.

-

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz illustrate key processes in bioconjugation involving PEG spacers.

Conclusion

PEG spacers are indispensable in bioconjugation, offering a versatile means to enhance the therapeutic potential of a wide array of molecules.[1] A thorough understanding of their properties, the quantitative effects of their incorporation, and the detailed methodologies for their use is critical for the successful design and development of novel bioconjugates. The strategic application of PEGylation continues to be a key driver of innovation in medicine and biotechnology.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-amido-PEG16-acid for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient cleavage and release of the active drug upon internalization into the target cancer cell.

Mal-amido-PEG16-acid is a heterobifunctional linker that has gained prominence in the design of ADCs. It features a maleimide group for covalent attachment to thiol groups on the antibody, a terminal carboxylic acid for conjugation to an amine-containing drug payload, and a 16-unit polyethylene glycol (PEG) spacer. This in-depth guide explores the technical aspects of this compound, providing a comprehensive overview of its properties, detailed experimental protocols for its use, and a discussion of its impact on the performance of ADCs.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamental to its function as an ADC linker. The 16-unit PEG chain imparts a significant degree of hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads. This is crucial for maintaining the solubility and stability of the final ADC.

| Property | Value | Reference(s) |

| Chemical Formula | C42H76N2O21 | [1] |

| Molecular Weight | 945.06 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Purity | >96% | [1] |

| Storage Conditions | -20°C, protected from moisture |

The Impact of the PEG16 Linker on ADC Performance

The length of the PEG chain in an ADC linker is a critical design parameter that influences several key performance attributes. While direct comparative studies for a PEG16 linker are not extensively available in the public domain, we can extrapolate its likely performance based on trends observed with other PEG linker lengths.

Hydrophilicity and Aggregation

The incorporation of a PEG spacer significantly enhances the hydrophilicity of an ADC, which is particularly beneficial when working with hydrophobic drug payloads.[2] This increased water solubility helps to mitigate the risk of aggregation, a critical quality attribute for biologic drugs.[2]

| Linker Type | Representative Structure | Aggregation (%) |

| Short-Chain PEG | m-PEG2-Amine | <5% |

| Medium-Chain PEG | m-PEG8-Amine | <2% |

| Long-Chain PEG | This compound | <2% (Estimated) |

| Very Long-Chain PEG | m-PEG24-Amine | <1% |

Note: Data is compiled from studies on various ADC constructs and represents general trends. The estimated value for PEG16 is based on the observed decrease in aggregation with increasing PEG length.

In Vitro Cytotoxicity

The length of the PEG linker can influence the in vitro potency of an ADC. Longer PEG chains may introduce steric hindrance, which can slightly reduce the efficiency of antigen binding or cellular internalization, leading to a modest increase in the IC50 value.[3]

| Linker PEG Length | ADC Construct | Cell Line | IC50 (nM) |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |

| PEG4 | Trastuzumab-PEG4-MMAE | SK-BR-3 | ~10 |

| PEG16 | Estimated | - | ~15-25 (Estimated) |

| PEG24 | Trastuzumab-PEG24-MMAE | SK-BR-3 | ~30 |

Note: The estimated IC50 range for a PEG16 linker is an extrapolation based on the trend of decreasing in vitro potency with increasing PEG length observed in comparative studies.

Pharmacokinetics

A key advantage of longer PEG linkers is the significant improvement in the pharmacokinetic profile of the ADC. The hydrophilic PEG chain creates a "shield" that can reduce clearance and extend the plasma half-life of the conjugate.[3][4] This leads to increased drug exposure at the tumor site and has the potential to improve in vivo efficacy.[5]

| Linker PEG Length | Half-life (t½) Extension (fold increase vs. no PEG) | Clearance Rate |

| PEG4K | 2.5 | Reduced |

| PEG16 | Significant (Estimated) | Reduced (Estimated) |

| PEG10K | 11.2 | Significantly Reduced |

Note: The data presented is from a study on affibody-drug conjugates and illustrates the general trend of improved pharmacokinetics with longer PEG chains.[4][5] The performance of a PEG16 linker is expected to fall within this trend.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies and drug payloads.

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reduction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody at a concentration of 5-10 mg/mL in Reduction Buffer.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at 37°C.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with degassed Reduction Buffer.

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol 2: Drug-Linker Synthesis

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing drug.

Materials:

-

This compound

-

Amine-containing cytotoxic drug

-

Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Purification system (e.g., Reverse-phase HPLC)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.

-

Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated linker.

-

In a separate vial, dissolve the amine-containing drug in anhydrous DMF or DMSO.

-

Add the drug solution to the activated linker solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by LC-MS.

-

Purify the maleimide-functionalized drug-linker conjugate by reverse-phase HPLC.

Protocol 3: ADC Conjugation and Purification

This protocol details the conjugation of the drug-linker to the reduced antibody and the subsequent purification of the ADC.

Materials:

-

Reduced antibody from Protocol 1

-

Purified drug-linker from Protocol 2

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Cool the reduced antibody solution to 4°C.

-

Add the purified drug-linker to the reduced antibody solution at a molar ratio calculated to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of the drug-linker over the available thiol groups.

-

Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light.

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the initial amount of drug-linker.

-

Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF, exchanging the buffer into the final storage buffer.

Protocol 4: ADC Characterization

Analytical Techniques:

-

Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.

-

Aggregation: Analyzed by Size-Exclusion Chromatography (SEC-HPLC).

-

Purity: Assessed by SDS-PAGE (reduced and non-reduced).

-

Residual Free Drug: Quantified by reverse-phase HPLC.

-

In vitro Cytotoxicity: Evaluated using cell-based assays on target and non-target cell lines.

Mandatory Visualizations

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Caption: Chemical reaction between the maleimide group of the linker and a thiol group on the antibody.

Caption: Key design considerations for optimizing the therapeutic index of an Antibody-Drug Conjugate.

Conclusion

This compound is a versatile and valuable tool in the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for the controlled conjugation of a wide range of drug payloads to antibodies, while the 16-unit PEG spacer offers a favorable balance of properties. The enhanced hydrophilicity imparted by the PEG16 linker can improve the solubility and stability of the ADC, and is expected to lead to a favorable pharmacokinetic profile with reduced clearance and extended plasma half-life. While there may be a slight trade-off in in vitro potency compared to shorter or non-PEGylated linkers, this is often compensated for by improved in vivo exposure and efficacy. The selection of the optimal linker is a critical decision in ADC design, and this compound represents a compelling option for balancing the complex interplay of factors that govern the safety and efficacy of these powerful targeted therapies.

References

An In-depth Technical Guide to PROTAC Linkers: Featuring Mal-amido-PEG16-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of PROTAC (Proteolysis-Targeting Chimera) linkers, with a specific focus on the Mal-amido-PEG16-acid linker. This document is intended to serve as a valuable resource for professionals in the field of targeted protein degradation, offering detailed insights into the synthesis, mechanism of action, and evaluation of PROTACs utilizing this versatile linker.

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[1] Far from being a mere spacer, the linker's length, composition, and flexibility are key determinants of a PROTAC's biological activity. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide synthetic tractability.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that features a maleimide group at one terminus, a carboxylic acid at the other, and a 16-unit polyethylene glycol chain as a spacer. This specific architecture provides several advantages for the modular synthesis of PROTACs.

The maleimide group allows for the specific and efficient covalent conjugation to thiol-containing residues, such as cysteine, on a target-binding ligand. The carboxylic acid can be readily activated to form a stable amide bond with an amine-containing E3 ligase ligand. This orthogonal reactivity enables a controlled, stepwise synthesis of the final PROTAC molecule. The hydrophilic PEG16 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.

Data Presentation: Performance of PROTACs with Long-Chain PEG Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with long-chain PEG linkers. This illustrates the typical performance metrics and the type of data generated to characterize the potency and efficacy of novel PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and often requires empirical determination.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Hypothetical PROTAC A | Target X | Pomalidomide | This compound | 25 | >90 | Cancer Cell Line 1 | Illustrative |

| Hypothetical PROTAC B | Target Y | VHL Ligand | This compound | 50 | 85 | Cancer Cell Line 2 | Illustrative |

| BTK PROTAC (RC-1) | BTK | Cereblon | PEG-based | 1.8 | ~95 | MOLM-14 | |

| BRD4 PROTAC (ARV-825) | BRD4 | Pomalidomide | PEG-based | <1 | >90 | RS4;11 |

Note: The data for Hypothetical PROTACs A and B are for illustrative purposes to demonstrate the format of data presentation for a PROTAC utilizing a this compound linker. The data for the BTK and BRD4 PROTACs are from published studies and utilize PEG-based linkers of varying lengths.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for synthesizing a PROTAC.

Step 1: Conjugation of the Target Protein Ligand to the Linker

-

Reaction Setup: Dissolve the thiol-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to ensure solubility.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the target protein ligand.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS to confirm the formation of the ligand-linker conjugate. Purify the product by reverse-phase HPLC.

Step 2: Coupling of the E3 Ligase Ligand

-

Activation of Carboxylic Acid: Dissolve the purified target protein ligand-linker conjugate (1.0 eq) in an anhydrous organic solvent (e.g., DMF). Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, like DIPEA (3.0 eq), to activate the terminal carboxylic acid of the PEG linker. Stir for 15 minutes at room temperature.

-

Amide Bond Formation: To the activated conjugate, add the amine-containing E3 ligase ligand (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).

-

Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Purify the final PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR to confirm its identity and purity.

In Vitro Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

-